molecular formula C33H36O8 B10819616 (Z)-4-[(2S,17S)-12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid

(Z)-4-[(2S,17S)-12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid

Katalognummer: B10819616
Molekulargewicht: 560.6 g/mol
InChI-Schlüssel: COVMVPHACFXMAX-IJNYDNPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex terpenoid derivative with the molecular formula C₃₃H₃₆O₇, an average mass of 544.644 g/mol, and a monoisotopic mass of 544.246103 g/mol . Its hexacyclic framework incorporates multiple oxygen bridges (trioxa system), stereocenters (2S,17S configuration), and a conjugated (Z)-configured double bond in the but-2-enoic acid moiety.

Eigenschaften

Molekularformel

C33H36O8

Molekulargewicht

560.6 g/mol

IUPAC-Name

(Z)-4-[(2S,17S)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10-/t18-,22?,32?,33-/m1/s1

InChI-Schlüssel

COVMVPHACFXMAX-IJNYDNPASA-N

Isomerische SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@]45C6C[C@@H](C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C=CC(O2)(C)C)C

Kanonische SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C

Herkunft des Produkts

United States

Biologische Aktivität

The compound (Z)-4-[(2S,17S)-12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid is a complex organic molecule with potential biological activities that have been the subject of recent research. This article aims to detail its biological activity based on diverse studies and findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a unique arrangement of multiple functional groups and a complex polycyclic framework. Its molecular formula is C33H38O7C_{33}H_{38}O_7 with a molecular weight of approximately 546.26 g/mol. The presence of hydroxyl groups and dioxo functionalities suggests potential interactions with biological macromolecules.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, prenylated flavonoids have shown strong radical scavenging abilities due to their electron-rich structures . The compound may exhibit similar properties owing to its hydroxyl groups which can donate electrons to free radicals.

2. Anti-inflammatory Effects

In vitro studies on related compounds suggest that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . The anti-inflammatory activity may be attributed to the modulation of signaling pathways involving NF-kB and MAPK pathways.

3. Cytotoxicity Against Cancer Cells

Preliminary studies indicate that this compound may exert cytotoxic effects against various cancer cell lines. For example:

Compound NameCell LineIC50 (µM)
Compound AHCT1168.85
Compound BMCF714.7
Compound CHeLa5.25

The IC50 values suggest that the compound's structural features may enhance its ability to induce apoptosis in cancer cells through caspase activation pathways .

4. Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various bacterial strains and fungi . The mechanism is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on human colorectal cancer cells (HCT116). Results indicated an IC50 value of approximately 8.85 µM, suggesting potent cytotoxicity comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory potential of related compounds in a murine model of inflammation induced by lipopolysaccharides (LPS). The compound significantly reduced levels of TNF-alpha and IL-6 in treated animals compared to controls .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

The following analysis compares the target compound with structural analogs and natural products sharing key features such as terpenoid backbones, oxygenated rings, or bioactive functionalities.

Table 1: Structural and Physicochemical Comparison

Compound Name / Class Molecular Formula Key Functional Groups Mass (g/mol) Notable Features
Target Compound C₃₃H₃₆O₇ Carboxylic acid, hydroxyl, ketones 544.644 Hexacyclic oxygenated core; (Z)-configuration; 2S,17S stereochemistry
Morellin (RN: 1183-12-6) C₃₃H₃₆O₇ Aldehyde, hydroxyl, ketones 544.644 Structural analog with aldehyde terminus; cytotoxic properties in prior studies
Cinnamomum Terpenoids (e.g., Lignans) Variable Lignans, flavonoids, phenylpropanoids 250–600 Diverse oxygenated structures; anti-inflammatory, antioxidant activities
Marine Sponge Macrolides Variable Macrolides, halogenated substituents 500–1000 Cytotoxic and antibacterial activities; complex polyketide frameworks

Structural Analogs: Morellin and Derivatives

The target compound is a carboxylic acid derivative of Morellin, differing in the terminal functional group (aldehyde vs. carboxylic acid). This modification alters physicochemical properties:

  • Reactivity : The acid group may participate in salt formation or covalent bonding with biological targets, unlike the aldehyde’s electrophilic nature.
    Morellin is reported to inhibit ATPase activity and exhibit antitumor effects, suggesting the target compound may share similar mechanisms but with altered potency due to its acid group .

Terpenoids from Cinnamomum Species

Over 380 compounds, including terpenoids, have been isolated from Cinnamomum species, many featuring oxygenated frameworks akin to the target compound . Key distinctions include:

  • Ring Systems: Cinnamomum terpenoids often have simpler bicyclic or tricyclic structures, whereas the target compound’s hexacyclic system may confer unique steric constraints.
  • Bioactivity: Cinnamomum terpenoids demonstrate immunomodulatory and antioxidant effects, while the target compound’s bioactivity remains underexplored but inferred from structural parallels .

Marine Natural Products

Marine sponges produce complex metabolites like macrolides and halogenated compounds. While structurally distinct from the target compound, these share:

  • Cytotoxic Potential: Marine macrolides (e.g., spongistatins) disrupt microtubule assembly, a mechanism that could be explored for the target compound given its rigid polycyclic framework .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.